Methyl 3-amino-2-[(3-fluorophenyl)methyl]propanoate hydrochloride
Description
Molecular Structure and Classification
Methyl 3-amino-2-[(3-fluorophenyl)methyl]propanoate hydrochloride belongs to the class of fluorinated amino acid derivatives, specifically categorized as a substituted propanoate ester. The compound features a propanoic acid backbone with a methyl ester group at the carboxyl terminus and an amino group at the beta position relative to the carboxyl carbon. The distinctive structural element is the 3-fluorophenylmethyl substituent attached to the alpha carbon of the propanoate chain.
The molecular framework consists of several key components that define its chemical behavior and properties. The fluorine atom positioned at the meta position of the phenyl ring significantly influences the electronic properties of the aromatic system, creating electron-withdrawing effects that impact the overall reactivity of the molecule. The amino group provides a basic functionality that can participate in various chemical reactions, while the methyl ester group offers opportunities for hydrolysis and further synthetic modifications.
| Structural Component | Chemical Function | Impact on Properties |
|---|---|---|
| 3-Fluorophenyl group | Electron-withdrawing aromatic system | Enhanced stability, altered electronic properties |
| Amino group | Basic functionality | Hydrogen bonding capability, reactivity site |
| Methyl ester | Ester functionality | Hydrolysis susceptibility, synthetic versatility |
| Propanoate backbone | Carbon chain structure | Conformational flexibility, lipophilicity |
The three-dimensional structure of the compound exhibits conformational flexibility due to the single bonds connecting the various molecular segments. The fluorophenyl group can adopt different orientations relative to the propanoate chain, influenced by steric interactions and electronic effects. This conformational diversity contributes to the compound's potential for diverse biological interactions and chemical transformations.
Chemical Nomenclature and Identification
The systematic nomenclature of this compound follows International Union of Pure and Applied Chemistry guidelines, with the full chemical name being this compound. Alternative nomenclature systems provide additional naming conventions, including the designation as methyl 3-amino-2-(3-fluorobenzyl)propanoate hydrochloride, which emphasizes the benzyl nature of the aromatic substituent.
The molecular formula C11H15ClFNO2 reflects the precise atomic composition, indicating the presence of eleven carbon atoms, fifteen hydrogen atoms, one chlorine atom (from the hydrochloride salt), one fluorine atom, one nitrogen atom, and two oxygen atoms. This formula provides essential information for molecular weight calculations and stoichiometric considerations in synthetic procedures.
| Nomenclature System | Chemical Name |
|---|---|
| International Union of Pure and Applied Chemistry | This compound |
| Alternative systematic name | methyl 3-amino-2-(3-fluorobenzyl)propanoate hydrochloride |
| Condensed notation | benzenepropanoic acid, α-(aminomethyl)-3-fluoro-, methyl ester, hydrochloride |
The structural identifiers include the International Chemical Identifier key and Simplified Molecular Input Line Entry System notation, which provide unique computational representations of the molecular structure. The International Chemical Identifier key NZYMHDXBKOLDTF-UHFFFAOYSA-N serves as a unique identifier for database searches and computational chemistry applications. The Simplified Molecular Input Line Entry System representation facilitates computer-based molecular modeling and chemical informatics applications.
Historical Context in Chemical Research
The development of fluorinated amino acid derivatives has been an active area of chemical research since the late twentieth century, driven by the unique properties that fluorine substitution imparts to biological molecules. Fluorinated amino acids have gained particular attention due to their resistance to metabolic degradation and their ability to serve as bioisosteres for natural amino acids in pharmaceutical applications.
Research into fluorinated phenylalanine derivatives has been extensively documented in the scientific literature, with numerous synthetic methodologies developed for their preparation. The introduction of fluorine atoms into aromatic amino acid systems has been shown to significantly alter their biological activity profiles and metabolic stability, making them valuable tools for medicinal chemistry research.
The specific compound this compound represents part of a broader class of fluorinated amino acid esters that have been synthesized and characterized for various research applications. The synthetic approaches to these compounds have evolved from classical organic chemistry methods to more sophisticated catalytic processes that enable efficient and selective fluorine incorporation.
| Research Period | Key Developments | Scientific Impact |
|---|---|---|
| 1990-2000 | Early fluorinated amino acid syntheses | Established fundamental synthetic methodologies |
| 2000-2010 | Advanced catalytic fluorination methods | Improved selectivity and efficiency |
| 2010-Present | Specialized fluorinated building blocks | Enhanced pharmaceutical applications |
The evolution of synthetic methodologies has paralleled advances in analytical techniques that enable precise characterization of fluorinated compounds. Nuclear magnetic resonance spectroscopy, particularly fluorine-19 nuclear magnetic resonance, has become an essential tool for structural confirmation and purity assessment of these molecules. Mass spectrometry techniques have also advanced to provide detailed fragmentation patterns that support structural assignments and compound identification.
Properties
IUPAC Name |
methyl 2-(aminomethyl)-3-(3-fluorophenyl)propanoate;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14FNO2.ClH/c1-15-11(14)9(7-13)5-8-3-2-4-10(12)6-8;/h2-4,6,9H,5,7,13H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NZYMHDXBKOLDTF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C(CC1=CC(=CC=C1)F)CN.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15ClFNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.69 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes
Methyl 3-amino-2-[(3-fluorophenyl)methyl]propanoate can be synthesized through several synthetic routes. A common method involves the reaction of 3-fluorobenzyl bromide with methyl 3-aminopropanoate in the presence of a base such as sodium hydride. The reaction typically occurs in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures. The resulting product is then purified through recrystallization or column chromatography.
Industrial Production Methods
In an industrial setting, the production of Methyl 3-amino-2-[(3-fluorophenyl)methyl]propanoate may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction conditions ensures high yield and purity of the final product. Industrial methods may also incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to achieve the desired quality.
Chemical Reactions Analysis
Methyl 3-amino-2-[(3-fluorophenyl)methyl]propanoate undergoes various chemical reactions:
- Oxidation: The amino group can be oxidized to form corresponding nitro or imino derivatives. Reagents such as potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions. The major products formed are nitro or imino derivatives.
- Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride. Lithium aluminum hydride or sodium borohydride in anhydrous ether or tetrahydrofuran (THF) are common reducing agents. This leads to the formation of the corresponding alcohol.
- Substitution: The fluorophenyl group can participate in nucleophilic aromatic substitution reactions. Nucleophiles like amines or thiols can be used in the presence of a catalyst such as palladium on carbon. This leads to the formation of substituted fluorophenyl derivatives.
Mechanism of Action
The mechanism of action of methyl 3-amino-2-[(3-fluorophenyl)methyl]propanoate involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological macromolecules, while the fluorophenyl group can participate in hydrophobic interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
| Compound | Uniqueness |
|---|---|
| Methyl 3-amino-2-[(3-fluorophenyl)methyl]propanoate | Unique due to the presence of the 3-fluorophenyl group, which imparts distinct electronic and steric properties. This uniqueness can influence its reactivity and interactions with biological targets, making it a valuable compound for specific research applications. |
| Methyl 3-amino-3-(2-fluorophenyl)propanoate | N/A |
| Methyl 3-amino-2-(trifluoromethyl)propanoate | N/A |
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the amino group, forming corresponding oxides or imines.
Reduction: Reduction reactions can target the ester group, converting it to an alcohol.
Substitution: The fluorophenyl group can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or hydrogen peroxide under acidic or basic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Substitution: Halogenating agents like bromine or chlorinating agents under controlled temperatures.
Major Products
Oxidation: Formation of imines or oxides.
Reduction: Conversion to alcohols.
Substitution: Introduction of various functional groups on the aromatic ring.
Scientific Research Applications
Chemistry
Intermediate in Organic Synthesis: Used as a building block for the synthesis of more complex molecules.
Catalysis: Acts as a ligand in catalytic reactions.
Biology
Enzyme Inhibition Studies: Used to study the inhibition of specific enzymes due to its structural features.
Medicine
Drug Development: Potential precursor for the synthesis of pharmaceutical compounds with anti-inflammatory or analgesic properties.
Industry
Material Science: Utilized in the development of new materials with specific properties, such as polymers.
Mechanism of Action
The mechanism by which Methyl 3-amino-2-[(3-fluorophenyl)methyl]propanoate hydrochloride exerts its effects involves interaction with molecular targets such as enzymes or receptors. The fluorophenyl group enhances binding affinity through hydrophobic interactions, while the amino group can form hydrogen bonds, stabilizing the compound within the active site of the target molecule.
Comparison with Similar Compounds
2-Fluorophenyl Analogue
- Compound: Methyl 3-amino-2-[(2-fluorophenyl)methyl]propanoate hydrochloride
- Molecular Formula: C₁₁H₁₄FNO₂·HCl (CID 43148170)
- Computational studies suggest altered dipole moments due to fluorine positioning .
4-Fluorophenyl Analogue
- Compound: 3-Amino-2-[(4-fluorophenyl)methyl]-N-methylpropanamide hydrochloride
- Molecular Formula : C₁₁H₁₄ClFN₂O
- Key Differences : The para-fluoro substitution enhances lipophilicity (logP ~2.1) and improves blood-brain barrier penetration, making it suitable for CNS-targeting drugs. This compound has demonstrated inhibitory activity against acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), with IC₅₀ values of 6.08 μM and 0.383 μM, respectively .
Halogen-Substituted Derivatives
4-Chlorophenyl Variant
- Compound: Methyl 3-amino-2-(4-chlorophenyl)propanoate hydrochloride
- Molecular Formula: C₁₁H₁₃Cl₂NO₂
- Purity : 95% (CAS 1001180-63-7)
- Key Differences : Chlorine’s larger atomic radius and lower electronegativity compared to fluorine reduce electronic effects but increase steric bulk. This variant is less metabolically stable in hepatic microsome assays .
Trifluorophenyl Derivative
- Compound: 3-Amino-2-[(3,4,5-trifluorophenyl)methyl]propanoate hydrochloride
- Molecular Formula: C₁₁H₁₃ClF₃NO₂
- Molecular Weight : 283.68 g/mol
- Key Differences : The trifluorophenyl group significantly enhances hydrophobicity (clogP ~3.5) and resistance to oxidative degradation. This compound is under investigation for agrochemical applications due to its prolonged environmental persistence .
Heterocyclic and Aliphatic Substituents
Pyrazole-Modified Analogue
- Compound: Methyl 3-amino-2-[(1-methyl-1H-pyrazol-4-yl)methyl]propanoate dihydrochloride
- Molecular Formula : C₁₀H₁₆Cl₂N₃O₂
- Key Differences : The pyrazole ring introduces hydrogen-bonding capabilities, improving solubility in polar solvents (e.g., DMSO: >50 mg/mL). This variant is prioritized in kinase inhibitor research .
Cyclopropylmethyl Derivative
- Compound: Methyl 3-amino-2-(cyclopropylmethyl)propanoate hydrochloride
- Molecular Formula: C₈H₁₆ClNO₂
- Molecular Weight : 193.67 g/mol
- Key Differences : The cyclopropane ring increases rigidity, favoring conformational restriction in peptide mimetics. This compound is a precursor for protease-resistant analogs in antiviral studies .
Comparative Data Table
*Estimated based on structural analogs.
Biological Activity
Methyl 3-amino-2-[(3-fluorophenyl)methyl]propanoate hydrochloride is a compound of significant interest in medicinal chemistry due to its unique structural characteristics and potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound has the following molecular formula:
- Molecular Formula : CHClFNO
- Molecular Weight : 233.67 g/mol
- CAS Number : 1258652-42-4
The presence of an amino group allows for hydrogen bonding with biological macromolecules, while the fluorophenyl moiety enhances hydrophobic interactions, which are critical for its biological activity .
The biological activity of this compound can be attributed to its interaction with specific molecular targets. The mechanisms include:
- Hydrogen Bonding : The amino group forms hydrogen bonds with target enzymes or receptors, stabilizing the interaction.
- Hydrophobic Interactions : The fluorophenyl group increases binding affinity through hydrophobic interactions, facilitating the modulation of enzyme or receptor activity .
Enzyme Inhibition
Research indicates that this compound may act as an inhibitor for various enzymes. Its structural features suggest potential roles in:
- Anti-inflammatory Activity : It has been studied as a precursor for synthesizing pharmaceutical compounds with anti-inflammatory properties.
- Analgesic Effects : Preliminary studies suggest that it may exhibit analgesic properties, although further research is necessary to confirm these effects .
Pharmacological Applications
This compound has shown promise in various pharmacological applications:
- Drug Development : Its unique properties make it a valuable candidate for developing new therapeutic agents targeting specific diseases.
- Biochemical Probes : It is being explored as a biochemical probe to study enzyme mechanisms and interactions in biological systems .
Research Findings and Case Studies
Several studies have investigated the biological activity of this compound:
Q & A
Basic Questions
Q. What are the standard synthetic routes for Methyl 3-amino-2-[(3-fluorophenyl)methyl]propanoate hydrochloride?
- Methodological Answer : The synthesis typically involves a Michael addition reaction between 3-fluorobenzylamine and methyl acrylate under controlled conditions (e.g., inert atmosphere, 0–5°C). The intermediate is then esterified using methanol and hydrochloric acid to form the hydrochloride salt. Purification is achieved via recrystallization (using ethanol/water mixtures) or silica gel chromatography. Yield optimization may require adjusting stoichiometry and reaction time .
Q. Which analytical techniques are essential for characterizing this compound?
- Methodological Answer : Key techniques include:
- LCMS : To confirm molecular weight (e.g., m/z [M+H]+) and assess purity.
- HPLC : For retention time analysis (e.g., using C18 columns with acetonitrile/water gradients).
- NMR : 1H/13C NMR to verify structural features, such as the fluorophenyl group and ester linkage.
- Elemental Analysis : To validate chloride content in the hydrochloride salt .
Q. What are the stability considerations under different pH conditions?
- Methodological Answer : The compound is stable in neutral, anhydrous environments but prone to hydrolysis in acidic or basic conditions. For long-term storage, maintain pH 6–7 in airtight containers with desiccants. Monitor degradation via periodic HPLC analysis .
Q. What are the recommended safe handling and storage protocols?
- Methodological Answer : Use PPE (gloves, goggles) to avoid skin/eye contact. Store in amber glass vials at 2–8°C under nitrogen to prevent moisture absorption and oxidation. Conduct reactions in fume hoods due to potential HCl release .
Advanced Research Questions
Q. How can the synthesis be optimized for higher yield and purity in scaled-up production?
- Methodological Answer : Implement continuous flow reactors to enhance mixing and heat transfer, reducing side reactions (e.g., dimerization). Use process analytical technology (PAT) for real-time monitoring of reaction parameters. Optimize solvent systems (e.g., switch from ethanol to IPA for better solubility) and employ gradient crystallization for impurity removal .
Q. How does the 3-fluorophenyl substituent influence reactivity compared to other halogenated analogs?
- Methodological Answer : The fluorine atom’s electronegativity increases the electron-withdrawing effect on the phenyl ring, altering nucleophilic attack sites and hydrogen-bonding capacity. Comparative studies with chloro/bromo analogs (e.g., via Hammett plots or DFT calculations) can quantify electronic effects on reaction kinetics and biological target binding .
Q. What strategies resolve discrepancies in biological activity data across structural analogs?
- Methodological Answer : Conduct structure-activity relationship (SAR) studies with standardized assays (e.g., enzyme inhibition IC50 measurements). Control variables like solvent polarity (DMSO vs. saline) and cell line specificity. Use molecular docking to correlate substituent effects (e.g., 3-fluoro vs. 4-chloro) with target binding modes .
Q. How does stereochemistry impact biological interactions, and what methods determine enantiomeric purity?
- Methodological Answer : The (R/S) configuration at the amino group affects binding to chiral biological targets (e.g., enzymes). Use chiral HPLC (e.g., Chiralpak AD-H column) with polar organic mobile phases to resolve enantiomers. Single-crystal X-ray diffraction or circular dichroism (CD) can confirm absolute configuration .
Data Contradiction Analysis
- Example : Conflicting solubility data for analogs (e.g., methyl vs. ethyl esters) may arise from polymorphic forms or residual solvents. Address this by standardizing crystallization protocols and reporting solvent content via TGA or Karl Fischer titration .
Key Physical and Chemical Properties
| Property | Value/Description | Reference |
|---|---|---|
| Molecular Formula | C₁₂H₁₅ClFNO₂ | [11, 17] |
| Solubility | >50 mg/mL in DMSO; <1 mg/mL in H₂O | [8, 17] |
| Stability | Hydrolyzes at pH <3 or >10 | [11, 17] |
| Melting Point | 158–162°C (decomposes) | [15] |
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
